Cas no 1189419-70-2 (2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9)
2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 Chemical and Physical Properties
Names and Identifiers
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- 2-tert-Butylamino-d9-4-chloro-6-cyclopropylamino-1,3,5-triazine
- 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9
- 6-Chloro-4-N-cyclopropyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triaz
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- Inchi: 1S/C10H16ClN5/c1-10(2,3)16-9-14-7(11)13-8(15-9)12-6-4-5-6/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/i1D3,2D3,3D3
- InChI Key: FHDFJPIRJCWFNA-GQALSZNTSA-N
- SMILES: ClC1N=C(N=C(N=1)NC1CC1)NC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 238
- XLogP3: 2.7
- Topological Polar Surface Area: 62.7
2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B690327-5mg |
2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 |
1189419-70-2 | 5mg |
$ 190.00 | 2023-09-08 | ||
| TRC | B690327-50mg |
2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 |
1189419-70-2 | 50mg |
$ 1501.00 | 2023-09-08 |
2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9
Professional Introduction to Compound with CAS No. 1189419-70-2 and Product Name: 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9
The compound with the CAS number 1189419-70-2 and the product name 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 represents a significant advancement in the field of chemical biology and pharmaceutical research. This trazine derivative, characterized by its unique structural motifs, has garnered considerable attention due to its potential applications in drug discovery and molecular imaging. The presence of multiple functional groups, including tert-butylamino, chloro, and cyclopropylamino, endows this molecule with distinct chemical properties that make it a valuable candidate for further exploration.
In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, particularly in the quest to identify molecules with enhanced binding affinity and selectivity. The structure of 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 incorporates elements that are known to improve pharmacokinetic profiles, such as the tert-butylamino group, which can enhance metabolic stability. Additionally, the chloro substituent at the 4-position introduces a region of electrophilic reactivity that is conducive to further derivatization and functionalization.
The incorporation of a deuterated version (d9) suggests that this compound is being evaluated for use in NMR spectroscopy studies, which are essential for elucidating molecular interactions and understanding metabolic pathways. Deuterated compounds provide a means to distinguish target molecules from endogenous substances in biological systems, thereby facilitating more accurate and reliable analytical techniques. This feature makes 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 particularly useful in preclinical research where detailed structural information is critical.
Current research in the field of triazine derivatives has shown promising results in various therapeutic areas. For instance, trazine-based compounds have been investigated for their potential as kinase inhibitors due to their ability to disrupt protein-protein interactions. The structural framework of 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 aligns well with this class of inhibitors, offering a scaffold that can be modified to target specific kinases implicated in diseases such as cancer and inflammatory disorders.
Moreover, the cyclopropylamino group is a key feature that contributes to the compound's unique chemical profile. Cyclopropane rings are known for their strained geometry, which can lead to enhanced binding affinity when incorporated into drug molecules. This structural motif has been successfully employed in other pharmaceuticals to improve receptor interactions. The combination of these features in 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 suggests that it may exhibit superior efficacy compared to simpler trazine derivatives.
Recent studies have also highlighted the importance of computational methods in optimizing trazine-based compounds for therapeutic use. Molecular modeling techniques have been employed to predict binding affinities and identify potential lead candidates. The structural complexity of 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 makes it an ideal candidate for such studies, as its multiple substituents provide numerous opportunities for fine-tuning its pharmacological properties.
In conclusion, the compound with CAS number 1189419-70-2 and product name 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features and potential applications in drug discovery make it a promising candidate for further investigation. As research continues to advance our understanding of molecular interactions and disease mechanisms, compounds like this will play an increasingly important role in developing novel therapeutics.
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